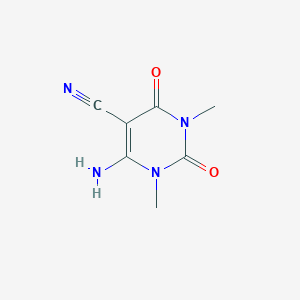

6-Amino-5-cyano-1,3-dimethyluracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4O2 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H8N4O2/c1-10-5(9)4(3-8)6(12)11(2)7(10)13/h9H2,1-2H3 |

InChI Key |

DDWIKNZWELTDPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Amino-5-cyano-1,3-dimethyluracil CAS number and properties

CAS Number: 6642-31-5

This technical guide provides a comprehensive overview of 6-Amino-1,3-dimethyluracil, a key building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

6-Amino-1,3-dimethyluracil is a stable, off-white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 6642-31-5 | [2][3][4][5] |

| Molecular Formula | C₆H₉N₃O₂ | [1][4][5] |

| Molecular Weight | 155.15 g/mol | [1][4][6] |

| Melting Point | 295 °C (decomposes) | [1][3] |

| Appearance | Off-white to light yellow powder/crystal | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione | [4][6] |

| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [5] |

Synthesis of 6-Amino-1,3-dimethyluracil: Experimental Protocols

Several synthetic routes for the preparation of 6-Amino-1,3-dimethyluracil have been reported. Below are detailed experimental protocols for two common methods.

Method 1: Condensation of Cyanoacetic Acid and 1,3-Dimethylurea

This widely-used method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride, followed by cyclization under alkaline conditions.[8]

Experimental Protocol:

-

Dehydration of Cyanoacetic Acid: 70% cyanoacetic acid is subjected to vacuum distillation to remove water.

-

Condensation:

-

The dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C.

-

A condensing agent and acetic anhydride are added to the vessel with stirring.

-

1,3-Dimethylurea is then added, and the reaction proceeds in stages with gradual heating to 15-18 °C and then to 28-30 °C.

-

The resulting mixture is filtered. The filtrate undergoes a second vacuum distillation.

-

Deionized water is added, and a third vacuum distillation is performed to yield 1,3-dimethylcyanoacetylurea.

-

-

Cyclization:

-

The 1,3-dimethylcyanoacetylurea is heated to 40-45 °C with stirring.

-

32% liquid alkali is added dropwise until the pH reaches 9-9.5.

-

The reaction mixture is stirred for 10-12 minutes at 40-45 °C, then heated to 90-95 °C and stirred for an additional 18-20 minutes.

-

The resulting product is isolated by centrifugation and drying.[9]

-

Method 2: Reaction with Sodium Amide

This protocol utilizes a strong base, sodium amide, to facilitate the reaction between ethyl cyanoacetate and 1,3-dimethylurea.[10]

Experimental Protocol:

-

20 g of sodium amide and 20 g of dry 1,3-dimethylurea are thoroughly mixed in 20 g of xylene.

-

With efficient stirring and cooling, 20 g of ethyl cyanoacetate is added.

-

After the initial exothermic reaction subsides, the mixture is heated at 100-120 °C for several hours.

-

After cooling, the product is carefully treated with water.

-

The xylene layer is removed, and the aqueous solution is acidified to precipitate the 6-Amino-1,3-dimethyluracil.

Biological and Chemical Reactivity

6-Amino-1,3-dimethyluracil serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its enamine moiety makes it particularly reactive towards electrophiles.

Synthesis of Fused Pyrimidines

A primary application of 6-Amino-1,3-dimethyluracil is in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[3] These reactions often involve condensation with various carbonyl compounds or their derivatives. For instance, it can be used in Gould-Jacobs reactions and Vilsmeier formylations to generate precursors for potential cardiotonic agents.[7]

Multi-Component Reactions

The compound is an excellent substrate for multi-component reactions, enabling the efficient, one-pot synthesis of complex molecules. It has been utilized in three- and four-component reactions to produce pyrimido[4,5-b]quinolines and other novel pyrimidinedione derivatives.[7]

Potential Therapeutic Applications of Derivatives

Derivatives of 6-Amino-1,3-dimethyluracil have been investigated for a range of therapeutic activities:

-

Antitumor Activity: It is a key reagent in the synthesis of novel pyrimidine and caffeine derivatives that exhibit potential antitumor properties.[3]

-

Antibacterial Activity: Synthesized pyrazolo-pyrimido[4,5-d]pyrimidines derived from this compound have shown promising antibacterial activity.[7]

-

Anti-inflammatory and Apoptotic Activity: The compound itself has demonstrated anti-inflammatory activity and may induce apoptosis by inhibiting protein synthesis.[11]

-

Cardiotonic Agents: It is a starting material for 5-amino-pyrido[2,3-d]pyrimidine derivatives that have been evaluated for positive inotropic activity on heart muscle.[7]

Conclusion

6-Amino-1,3-dimethyluracil is a compound of significant interest to the scientific community, particularly in the fields of medicinal and synthetic chemistry. Its versatile reactivity allows for the creation of a diverse library of heterocyclic compounds with a broad spectrum of potential biological activities. The synthetic protocols outlined in this guide are well-established, providing a solid foundation for researchers to produce this valuable intermediate for their own investigations into novel therapeutics and functional materials.

References

- 1. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 2. 6-Amino-1,3-dimethyluracil 6642-31-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 4. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]

- 6. 6-Amino-1,3-dimethyluracil, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-5-cyano-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrimidine derivative, 6-Amino-5-cyano-1,3-dimethyluracil. This compound, a functionalized uracil, holds potential as a scaffold in medicinal chemistry and drug discovery due to its unique electronic and structural features. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data, offering a foundational resource for researchers interested in this and related molecules.

Synthetic Strategy

The synthesis of this compound is proposed via a multi-step pathway, commencing with the well-established synthesis of the precursor, 6-Amino-1,3-dimethyluracil. Subsequently, a halogenation at the C5 position, followed by a cyanation reaction, is proposed to yield the target molecule.

Synthesis of 6-Amino-1,3-dimethyluracil (1)

The initial step involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a dehydrating agent such as acetic anhydride, followed by a base-mediated cyclization to form the 6-Amino-1,3-dimethyluracil precursor.[1]

Caption: Synthesis of 6-Amino-1,3-dimethyluracil.

Synthesis of this compound (3)

A direct cyanation of 6-Amino-1,3-dimethyluracil at the C5 position is challenging. Therefore, a two-step approach is proposed:

-

Halogenation: Bromination of 6-Amino-1,3-dimethyluracil (1) at the C5 position to yield 6-Amino-5-bromo-1,3-dimethyluracil (2). This reaction is analogous to the bromination of similar 6-aminouracil derivatives.[2]

-

Cyanation: Substitution of the bromo group with a cyano group using a cyanide source, such as copper(I) cyanide, to afford the final product, this compound (3).

Caption: Proposed synthesis of the target compound.

Experimental Protocols

Synthesis of 6-Amino-1,3-dimethyluracil (1)

Materials:

-

Cyanoacetic acid

-

1,3-Dimethylurea

-

Acetic anhydride

-

Sodium hydroxide solution

-

Ethanol

Procedure:

-

A mixture of cyanoacetic acid and 1,3-dimethylurea is suspended in a suitable solvent (e.g., toluene).

-

Acetic anhydride is added dropwise to the suspension under stirring at a controlled temperature.

-

The reaction mixture is heated to reflux for several hours to facilitate the formation of the intermediate, dimethylcyanoacetylurea.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with an aqueous solution of sodium hydroxide to induce cyclization.

-

The reaction mixture is heated until the cyclization is complete.

-

Upon cooling, the product precipitates and is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Synthesis of 6-Amino-5-bromo-1,3-dimethyluracil (2)

Materials:

-

6-Amino-1,3-dimethyluracil (1)

-

Bromine

-

Glacial acetic acid

Procedure:

-

6-Amino-1,3-dimethyluracil (1) is dissolved in glacial acetic acid.

-

A solution of bromine in glacial acetic acid is added dropwise to the solution at room temperature with constant stirring.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then poured into ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water to remove excess acid and bromine, and then dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Synthesis of this compound (3)

Materials:

-

6-Amino-5-bromo-1,3-dimethyluracil (2)

-

Copper(I) cyanide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 6-Amino-5-bromo-1,3-dimethyluracil (2) and copper(I) cyanide in anhydrous DMF is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.

-

The mixture is heated to reflux under a nitrogen atmosphere for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.

-

The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Characterization Data

6-Amino-1,3-dimethyluracil (1)

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.15 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 295 °C (dec.) | |

| ¹H NMR (DMSO-d₆) | δ 6.55 (s, 2H, NH₂), 4.84 (s, 1H, C5-H), 3.15 (s, 3H, N-CH₃), 3.00 (s, 3H, N-CH₃) | |

| ¹³C NMR (DMSO-d₆) | δ 163.0 (C4), 154.5 (C2), 152.0 (C6), 75.0 (C5), 34.0 (N-CH₃), 27.0 (N-CH₃) | |

| IR (KBr, cm⁻¹) | 3390, 3310 (N-H str), 1690, 1640 (C=O str), 1600 (N-H bend) | |

| Mass Spectrum (EI) | m/z 155 (M⁺) |

Predicted Characterization Data for 6-Amino-5-bromo-1,3-dimethyluracil (2)

| Property | Predicted Value |

| Molecular Formula | C₆H₈BrN₃O₂ |

| Molecular Weight | 234.05 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆) | δ 7.0 (br s, 2H, NH₂), 3.30 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 162.0 (C4), 153.5 (C2), 155.0 (C6), 80.0 (C5), 35.0 (N-CH₃), 28.0 (N-CH₃) |

| IR (KBr, cm⁻¹) | 3400, 3300 (N-H str), 1700, 1650 (C=O str), 1610 (N-H bend) |

| Mass Spectrum (EI) | m/z 233/235 (M⁺, M⁺+2) |

Predicted Characterization Data for this compound (3)

| Property | Predicted Value |

| Molecular Formula | C₇H₈N₄O₂ |

| Molecular Weight | 180.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆) | δ 7.5 (br s, 2H, NH₂), 3.40 (s, 3H, N-CH₃), 3.25 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 161.0 (C4), 153.0 (C2), 158.0 (C6), 115.0 (CN), 90.0 (C5), 35.5 (N-CH₃), 28.5 (N-CH₃) |

| IR (KBr, cm⁻¹) | 3410, 3320 (N-H str), 2220 (C≡N str), 1705, 1655 (C=O str), 1615 (N-H bend) |

| Mass Spectrum (EI) | m/z 180 (M⁺) |

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling bromine, which is corrosive and toxic, and copper(I) cyanide, which is highly toxic.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and offers a logical pathway to this novel compound. The provided experimental protocols and predicted characterization data will be invaluable to researchers embarking on the synthesis of this and structurally related molecules for applications in medicinal chemistry and materials science. Further experimental validation is encouraged to confirm the proposed procedures and spectral assignments.

References

An In-depth Technical Guide on the Solubility of 6-Amino-5-cyano-1,3-dimethyluracil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document offers available solubility data for a closely related compound, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The presence of the amino and cyano groups, along with the dimethylated uracil core, imparts specific physicochemical properties that influence its behavior in various solvent systems. These functional groups can participate in hydrogen bonding and dipole-dipole interactions, which are key determinants of solubility. The synthesis of novel therapeutic agents often involves the use of this compound as a starting material, making its solubility profile a critical parameter for reaction optimization and product purification.[1][2]

Solubility Data

For obtaining higher solubility of similar compounds, it is often recommended to gently warm the solution and use sonication.[3]

Table 1: Qualitative Solubility of 6-Amino-1,3-dimethyluracil in Various Organic Solvents

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] |

| Acetone | Soluble[3] |

Note: This data is for the parent compound 6-Amino-1,3-dimethyluracil and should be used as a preliminary guide. Experimental determination of the solubility of this compound is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on established gravimetric methods for pyrimidine derivatives.[4][5][6]

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide, dimethyl sulfoxide)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or orbital shaker with temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrers and stir bars

-

Centrifuge

-

Drying oven

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known mass of the selected organic solvent in a sealed glass vial.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Stir the mixture continuously to facilitate dissolution. Equilibrium is typically reached within 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the suspension to settle for at least 2 hours. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Withdrawal and Analysis: Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to avoid any undissolved particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

-

Solubility Calculation: The mass of the dissolved solute is determined by the difference in the weight of the container before and after solvent evaporation. The solubility can then be expressed in various units, such as grams per 100 g of solvent or moles of solute per liter of solvent.

Data Correlation

The experimental solubility data can be correlated with temperature using the modified Apelblat equation, which is widely used for solid-liquid equilibrium data.[4][5][6]

The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Representative Signaling Pathway Inhibition

While the specific signaling pathways modulated by this compound are not well-documented, many pyrimidine derivatives are known to act as inhibitors of various enzymes, such as kinases, which are pivotal in cellular signaling. The following diagram provides a generalized representation of how a small molecule inhibitor, such as a uracil derivative, might interrupt a signaling cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by a uracil derivative.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound in organic solvents. While quantitative data for this specific compound is sparse, this document provides a robust experimental protocol for its determination, enabling researchers to generate the necessary data for their specific applications. The provided visualizations of the experimental workflow and a representative signaling pathway offer a clear and concise summary of these concepts. Further research into the precise solubility parameters and biological activities of this compound will undoubtedly contribute to its effective utilization in drug discovery and development.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Spectroscopic Characterization of 6-Amino-5-cyano-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 6-Amino-5-cyano-1,3-dimethyluracil. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on the known spectroscopic data of the closely related parent compound, 6-Amino-1,3-dimethyluracil, and established principles of spectroscopic interpretation. The information herein serves as a valuable predictive resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The introduction of a cyano (-CN) group at the C5 position of 6-Amino-1,3-dimethyluracil is expected to induce significant and predictable changes in its spectroscopic signatures. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ (x2) | 3.2 - 3.5 | Singlet | The two methyl groups on the nitrogen atoms are expected to be chemically equivalent and appear as a single peak. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | The chemical shift of the amino protons can be highly variable depending on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange with trace amounts of water. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C2, C4) | 150 - 165 | Two distinct peaks are expected for the two carbonyl carbons. |

| C-CN (C5) | 90 - 100 | The carbon of the cyano group will appear in this region. |

| C-NH₂ (C6) | 155 - 165 | This quaternary carbon is expected to be downfield due to the attached nitrogen and its position in the conjugated system. |

| -CN | 115 - 125 | The nitrile carbon typically appears in this range. |

| N-CH₃ (x2) | 25 - 35 | The two methyl carbons are expected to be in this region. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (-NH₂) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C≡N Stretch (-CN) | 2220 - 2260 | Medium to Strong | This is a characteristic and sharp peak for the nitrile group. |

| C=O Stretch (Amide) | 1650 - 1750 | Strong | Two strong absorption bands are expected for the two carbonyl groups in the uracil ring. |

| N-H Bend (-NH₂) | 1590 - 1650 | Medium | Bending vibration of the primary amine. |

| C-N Stretch | 1250 - 1350 | Medium | Stretching vibrations for the carbon-nitrogen bonds in the ring and with the methyl groups. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 180.07 | Molecular ion peak. The exact mass is calculated as C₇H₈N₄O₂. |

| [M-CH₃]⁺ | 165.05 | Loss of a methyl group. |

| [M-CO]⁺ | 152.07 | Loss of a carbonyl group. |

| [M-HCN]⁺ | 153.06 | Loss of hydrogen cyanide from the cyano group. |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of the NH₂ protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Process the data with a line broadening of 1-2 Hz.

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

-

Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to use this information as a starting point and to perform their own detailed analyses for definitive structural confirmation.

Crystal Structure of 6-Amino-5-cyano-1,3-dimethyluracil: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, as well as the scientific literature, no definitive experimental crystal structure data for 6-amino-5-cyano-1,3-dimethyluracil has been publicly reported. This technical guide will address the current landscape of available information and provide context for researchers and drug development professionals.

While the crystal structure for the specific compound of interest remains elusive, data for the closely related precursor, 6-amino-1,3-dimethyluracil, is available and can offer some structural insights. The addition of a cyano group at the C5 position is expected to significantly influence the electronic and steric properties of the uracil ring, impacting intermolecular interactions and crystal packing. However, without experimental data, any discussion of the precise three-dimensional arrangement of this compound remains speculative.

The Importance of the Uracil Scaffold

Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug development. Their ability to mimic the pyrimidine bases found in nucleic acids makes them valuable scaffolds for targeting a wide range of biological processes. The functionalization of the uracil ring, as seen with the amino and cyano groups in the target compound, allows for the fine-tuning of a molecule's pharmacological profile, including its receptor binding affinity, metabolic stability, and pharmacokinetic properties.

Potential Experimental Workflow for Crystal Structure Determination

For researchers seeking to determine the crystal structure of this compound, a typical experimental workflow would be as follows. This process is foundational for providing the quantitative data and detailed molecular insights that are currently unavailable.

Figure 1. A generalized workflow for the experimental determination of a small molecule crystal structure.

Data Presentation: A Template for Future Findings

Should the crystal structure of this compound be determined, the quantitative data would be presented in a structured format for clarity and comparative analysis. The following tables serve as a template for the types of information that would be critical for researchers.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₈N₄O₂ |

| Formula weight | 180.17 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| θ range for data collection (°) | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD |

| Completeness to θ = x° (%) | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2σ(I)] | TBD |

| R indices (all data) | TBD |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| N1-C2 | TBD |

| C2-O2 | TBD |

| C2-N3 | TBD |

| N3-C4 | TBD |

| C4-C5 | TBD |

| C4-N(amino) | TBD |

| C5-C6 | TBD |

| C5-C(cyano) | TBD |

| C(cyano)-N(cyano) | TBD |

| C6-N1 | TBD |

| C6-O6 | TBD |

| N1-C(methyl) | TBD |

| N3-C(methyl) | TBD |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

|---|---|

| C6-N1-C2 | TBD |

| O2-C2-N1 | TBD |

| O2-C2-N3 | TBD |

| N1-C2-N3 | TBD |

| C2-N3-C4 | TBD |

| N3-C4-C5 | TBD |

| N(amino)-C4-C5 | TBD |

| C4-C5-C6 | TBD |

| C4-C5-C(cyano) | TBD |

| C6-C5-C(cyano) | TBD |

| C5-C6-N1 | TBD |

| O6-C6-N1 | TBD |

| O6-C6-C5 | TBD |

Conclusion for Researchers

The absence of a published crystal structure for this compound represents a knowledge gap in the structural chemistry of functionalized uracils. The determination of this structure would be a valuable contribution to the field, providing a basis for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. Researchers are encouraged to pursue the synthesis, crystallization, and structural analysis of this compound and to deposit the resulting data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

A Technical Guide to the Purity and Stability of 6-Amino-5-cyano-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the physicochemical properties, methods for purity determination, and considerations for the stability of this compound.

Physicochemical Properties

This compound is an off-white to light yellow powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6642-31-5 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [1][3] |

| Molecular Weight | 155.15 g/mol | [1][3] |

| Melting Point | 295 °C (decomposes) | [1][4] |

| Appearance | Off-white to light yellow powder | [1] |

| SMILES String | CN1C(N)=CC(=O)N(C)C1=O | [4] |

| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [4] |

Purity and Impurities

The purity of this compound is crucial for its use in pharmaceutical synthesis, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). Commercial grades of this compound are available with high purity levels.

| Purity Specification | Method | Source(s) |

| ≥99.0% | Chromatographic Purity | [1] |

| ≥98.0% | HPLC | [5] |

| 98% | Assay | [4] |

| 91.7% - 99.8% | Liquid Chromatography | [6] |

The synthesis of this compound typically involves the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by cyclization.[6][7] Potential impurities may arise from starting materials, by-products of the reaction, or degradation of the final compound.

Stability Profile

To ensure the quality and shelf-life of this compound, proper storage and handling are essential. The enamine group in the molecule makes it susceptible to decomposition.[1]

| Storage Condition | Recommendation | Source(s) |

| Temperature | 2-8°C | [5] |

| Atmosphere | Store in an inert gas atmosphere. | [1] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [8] |

While specific forced degradation studies are not publicly available, the chemical structure suggests potential degradation pathways including hydrolysis, oxidation, and photolysis. The hydrolysis of related uracil derivatives under strongly acidic conditions has been reported to cause dealkylation and hydrolysis of cyano groups.[9]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the determination of the purity of this compound, based on methods used for similar compounds.[2]

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 5 µm particle size.[2]

-

Mobile Phase: A gradient mixture of Acetonitrile and water containing 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV spectral analysis of the main peak.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the compound. The following are general protocols for stress testing.

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 80 °C for a specified period.

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 80 °C for a specified period.

-

Neutral Conditions: Dissolve the compound in water and heat at 80 °C for a specified period.

2. Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

3. Thermal Degradation:

-

Expose the solid compound to dry heat at a temperature below its melting point (e.g., 105 °C) for a specified period.

4. Photolytic Degradation:

-

Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) and visible light in a photostability chamber.

For all studies, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the degradation and detect the formation of any new peaks.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the purity and stability of this compound.

References

- 1. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 2. Separation of 6-((3-Chloropropyl)amino)-1,3-dimethyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]

- 4. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]

- 5. 1,3-二甲基-6-氨基脲嘧啶 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 7. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 8. 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5 [lanyachem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Commercial Suppliers and Technical Guide for 6-Amino-5-cyano-1,3-dimethyluracil in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the synthesis of various biologically active heterocyclic compounds. This document outlines commercially available sources, provides detailed experimental protocols for its application, and explores the underlying signaling pathways of its derivatives, particularly in the context of cancer research.

Commercial Availability

This compound is readily available from a number of commercial suppliers, catering to the needs of research and development laboratories. The compound is typically supplied as a powder with varying levels of purity. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | A52153 | 98% | Inquire |

| Tokyo Chemical Industry (TCI) | A1420 | >98.0% (HPLC) | 1g, 5g |

| Biosynth | FA09306 | Inquire | Inquire |

| Echemi | Varies | 98%, 99% | Inquire |

| Simson Pharma Limited | Inquire | High Purity (with CoA) | Inquire |

| BioCrick | Inquire | High Purity (NMR confirmed) | Inquire |

Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for the synthesis of fused pyrimidine derivatives, most notably pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.

Experimental Protocol: One-Pot Synthesis of 7-amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol details a one-pot, three-component reaction for the synthesis of a pyrido[2,3-d]pyrimidine derivative.[1][2][3]

Materials:

-

This compound

-

An aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Malononitrile

-

A suitable catalyst (e.g., triethylbenzylammonium chloride)

-

Solvent (e.g., water or ethanol)

Procedure:

-

To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add this compound (1 mmol).

-

Add the catalyst (e.g., 10 mol% triethylbenzylammonium chloride).

-

Heat the reaction mixture to reflux (e.g., 363 K for water) and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold solvent (e.g., water or ethanol) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure 7-amino-1,3-dimethyl-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

-

Characterize the final product using appropriate analytical techniques, such as NMR, IR, and mass spectrometry.

Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The following diagram illustrates the general workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly the pyrido[2,3-d]pyrimidines, have been shown to exhibit potent anticancer activity. A key mechanism of action for some of these compounds is the inhibition of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.

PIM-1 Kinase Signaling Pathway and Apoptosis

PIM-1 kinase is a proto-oncogene that is overexpressed in various cancers. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, thereby inhibiting apoptosis (programmed cell death).[4][5][6][7][8][9][10] PIM-1 can phosphorylate the pro-apoptotic protein BAD, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][8][9][11] This leads to the stabilization of the mitochondrial membrane and the prevention of caspase activation, ultimately blocking the apoptotic cascade.[4][5][6]

The inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives can restore the pro-apoptotic function of BAD, leading to the induction of apoptosis in cancer cells.

Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against PIM-1 kinase using a luminescence-based assay.[12][13][14][15]

Materials:

-

Recombinant human PIM-1 kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Test compounds (dissolved in DMSO)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dilute the PIM-1 kinase, kinase substrate, and ATP to their final desired concentrations in the kinase assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer to the final assay concentrations.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add the test compound solution.

-

Add the PIM-1 kinase solution to each well.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Include positive controls (kinase activity without inhibitor) and negative controls (no kinase).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that depletes the remaining ATP, followed by the addition of a kinase detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Logical Relationship: From Synthesis to Biological Evaluation

The following diagram illustrates the logical progression from the synthesis of pyrido[2,3-d]pyrimidine derivatives to the evaluation of their biological activity as PIM-1 kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 8. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcpjournal.org [jcpjournal.org]

- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Pim Kinase Activity Assay [bio-protocol.org]

- 13. promega.com [promega.com]

- 14. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

Chemical Reactivity Profile of the Cyano Group in 6-Amino-5-cyano-1,3-dimethyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in 6-amino-5-cyano-1,3-dimethyluracil. The uracil scaffold and its derivatives are of significant interest in medicinal chemistry, and understanding the reactivity of key functional groups is crucial for the development of novel therapeutic agents. The 5-cyano group, in conjunction with the adjacent 6-amino group, offers a unique platform for a variety of chemical transformations, including hydrolysis, reduction, and the synthesis of fused heterocyclic systems.

Overview of the Reactivity of the Cyano Group

The cyano group (C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond. Its electronic properties make the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of the cyano group in this compound is influenced by the electron-donating effect of the adjacent 6-amino group and the overall electronic nature of the pyrimidine ring. The primary modes of reactivity for the cyano group in this context are anticipated to be hydrolysis to the corresponding carboxamide and carboxylic acid, reduction to an aminomethyl group, and participation in cycloaddition reactions to form fused heterocyclic systems.

Hydrolysis of the Cyano Group

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a carboxamide, and then to a carboxylic acid. This reaction can be catalyzed by either acid or base. While specific experimental data for the hydrolysis of this compound is not extensively detailed in the available literature, the hydrolysis of structurally similar 1-alkyl-6-cyano-3-methyluracils has been reported to yield the corresponding 6-carbamoyl derivatives.[1] This suggests that the cyano group in the target molecule can be selectively hydrolyzed to the carboxamide under appropriate conditions.

Inferred Reaction Pathway for Hydrolysis:

Caption: Inferred pathway for the hydrolysis of the cyano group.

Experimental Protocol for a Related Compound (Hydrolysis of 1-Alkyl-6-cyano-3-methyluracils): [1]

| Parameter | Value |

| Reactant | 1-Alkyl-6-cyano-3-methyluracil |

| Reagent | 98% Sulfuric Acid (H₂SO₄) |

| Temperature | 90°C |

| Product | 1-Dealkylated 6-carbamoyl-3-methyluracil |

Note: This protocol is for a related compound and may require optimization for this compound.

Reduction of the Cyano Group

Inferred Reaction Pathway for Reduction:

Caption: Inferred pathway for the reduction of the cyano group.

Synthesis of Fused Heterocyclic Systems

A significant area of chemical reactivity for 6-amino-5-cyanouracils involves their use as precursors for the synthesis of fused pyrimidine derivatives. In these reactions, the 6-amino group and the 5-cyano group act in concert to form a new heterocyclic ring. These fused systems, such as pyridopyrimidines, pyrazolopyrimidines, and purines (xanthines), are of considerable interest due to their diverse biological activities.

The general strategy involves the reaction of the 6-aminouracil derivative with a suitable bifunctional electrophile. The amino group acts as the initial nucleophile, and the cyano group participates in the subsequent cyclization step.

Generalized Workflow for Fused Ring Synthesis:

References

Unveiling the Electrochemical Landscape of 6-Amino-5-cyano-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the electrochemical properties of 6-Amino-5-cyano-1,3-dimethyluracil, a compound of interest in medicinal chemistry and materials science. Due to a lack of specific experimental data on this molecule, this document provides a comprehensive analysis based on the known electrochemical behavior of its parent compound, 6-Amino-1,3-dimethyluracil, and related uracil derivatives. It outlines key electrochemical characteristics, proposes expected behaviors based on structural analogies, details relevant experimental protocols, and provides visual representations of electrochemical pathways and workflows to guide future research.

Introduction

Uracil and its derivatives are a class of heterocyclic compounds with significant biological and pharmaceutical relevance. Their electrochemical properties are of fundamental importance for understanding their reaction mechanisms, biological activity, and for the development of novel analytical methods and synthetic pathways. This compound, with its unique substitution pattern, presents an intriguing subject for electrochemical investigation. The presence of an amino group at the 6-position, a cyano group at the 5-position, and methyl groups at the 1- and 3-positions of the uracil ring are all expected to influence its redox behavior.

While direct experimental data on the electrochemical properties of this compound is not currently available in the public domain, valuable insights can be drawn from studies on its parent compound, 6-Amino-1,3-dimethyluracil.

Electrochemical Behavior of the 6-Amino-1,3-dimethyluracil Core

The electrochemical reactivity of 6-Amino-1,3-dimethyluracil is centered around the uracil ring and the exocyclic amino group. This core structure can participate in electrochemical reactions, primarily oxidation.

Oxidative Behavior

Studies on the electrochemical synthesis of derivatives of 6-Amino-1,3-dimethyluracil indicate that the parent molecule can act as a nucleophile in reactions initiated by the electrochemical oxidation of other species. This suggests that the 6-Amino-1,3-dimethyluracil core is susceptible to oxidation, likely at the amino group or the C5 position of the uracil ring.

The electrochemical oxidation of similar amino-substituted pyrimidines often proceeds via an initial electron transfer from the amino group, forming a radical cation. This reactive intermediate can then undergo further chemical reactions, such as coupling or reaction with other nucleophiles present in the solution. This type of reaction is classified as an EC (Electrochemical-Chemical) mechanism.

Expected Influence of the 5-Cyano Substituent

The introduction of a cyano (-CN) group at the 5-position of the uracil ring is expected to have a significant impact on the electrochemical properties of the molecule. The cyano group is a strong electron-withdrawing group, and its presence will likely:

-

Increase the Oxidation Potential: By withdrawing electron density from the uracil ring and the amino group, the cyano group will make the molecule more difficult to oxidize. This will result in a shift of the oxidation potential to more positive values compared to the unsubstituted 6-Amino-1,3-dimethyluracil.

-

Influence the Reaction Mechanism: The electron-withdrawing nature of the cyano group could alter the stability of the intermediates formed during the electrochemical reaction, potentially leading to different reaction pathways and products.

Quantitative Electrochemical Data (Hypothetical)

As no experimental data is available for this compound, the following table presents hypothetical electrochemical parameters that could be expected, based on the behavior of related compounds. These values should be considered as a guide for initial experimental design.

| Parameter | Expected Value Range | Notes |

| Oxidation Potential (Epa) | +1.2 to +1.6 V (vs. Ag/AgCl) | The strong electron-withdrawing cyano group is expected to significantly increase the oxidation potential compared to simpler aminouracils. |

| Reduction Potential (Epc) | Not readily observed | Uracil derivatives are generally difficult to reduce electrochemically within the typical solvent window. |

| Electron Transfer Number (n) | 1 or 2 | The initial oxidation step is likely a one-electron process, but subsequent chemical reactions could lead to an overall two-electron transfer. |

Experimental Protocols

To investigate the electrochemical properties of this compound, the following experimental methodologies are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique for probing the redox behavior of a compound.

-

Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

Solvent/Supporting Electrolyte: Acetonitrile or Dimethylformamide (DMF) with 0.1 M Tetrabutylammonium perchlorate (TBAP) or a similar inert salt. Aqueous buffer solutions (e.g., phosphate or acetate buffer) can also be used to study the effect of pH.

-

Analyte Concentration: 1-5 mM.

-

Scan Rate: Variable, typically from 10 mV/s to 1000 mV/s, to investigate the reversibility and kinetics of the electrochemical process.

Controlled-Potential Electrolysis (Coulometry)

This technique is used to determine the number of electrons transferred in the overall reaction and to synthesize the product of the electrochemical reaction on a preparative scale.

-

Cell: A three-electrode cell with a larger surface area working electrode (e.g., reticulated vitreous carbon or a carbon felt electrode).

-

Potential: The potential is held at a value slightly more positive than the oxidation peak potential observed in the cyclic voltammogram.

-

Analysis: The charge passed during the electrolysis is monitored to calculate the number of electrons transferred per molecule. The resulting solution can be analyzed by techniques such as HPLC, LC-MS, and NMR to identify the reaction products.

Visualizations

The following diagrams, generated using the DOT language, illustrate a proposed electrochemical oxidation mechanism and a typical experimental workflow for studying the electrochemical properties of this compound.

Caption: Proposed EC mechanism for the electrochemical oxidation of this compound.

Caption: A typical experimental workflow for the electrochemical characterization of the target compound.

Conclusion and Future Outlook

While direct experimental data on the electrochemical properties of this compound is currently unavailable, this guide provides a solid foundation for initiating such investigations. Based on the behavior of the parent 6-Amino-1,3-dimethyluracil and the known electronic effects of the cyano substituent, it is anticipated that this compound will exhibit a distinct and interesting electrochemical profile, characterized by a relatively high oxidation potential.

Future research should focus on performing the detailed experimental studies outlined in this guide. Such work will not only elucidate the fundamental electrochemical properties of this molecule but also pave the way for its potential applications in areas such as electrosynthesis, sensor development, and as a probe for biological redox processes. The data generated will be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships within this important class of compounds.

Methodological & Application

Synthesis of 6-Amino-5-cyano-1,3-dimethyluracil from 6-Aminouracil: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 6-Amino-5-cyano-1,3-dimethyluracil, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 6-aminouracil. The synthesis involves a three-step reaction sequence: N1,N3-dimethylation of 6-aminouracil, followed by regioselective bromination at the C5-position, and subsequent cyanation to yield the target compound.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

This procedure outlines the N1,N3-dimethylation of 6-aminouracil using dimethyl sulfate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Aminouracil | 98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |

| Dimethyl Sulfate ((CH₃)₂SO₄) | ≥99% | Acros Organics |

| Methanol (MeOH) | ACS Grade | VWR |

| Deionized Water (H₂O) | - | - |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.7 g (0.1 mol) of 6-aminouracil in 100 mL of a 1 M sodium hydroxide solution.

-

Gently heat the mixture to 50°C to ensure complete dissolution.

-

While stirring, add 25.2 g (0.2 mol) of dimethyl sulfate dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by the dropwise addition of concentrated hydrochloric acid until a pH of 7 is reached.

-

Cool the mixture in an ice bath for 1 hour to facilitate precipitation.

-

Collect the white precipitate by vacuum filtration, wash with cold deionized water (3 x 30 mL), and then with cold methanol (2 x 20 mL).

-

Dry the product, 6-amino-1,3-dimethyluracil, in a vacuum oven at 60°C overnight.

Step 2: Synthesis of 6-Amino-5-bromo-1,3-dimethyluracil

This protocol describes the regioselective bromination of 6-amino-1,3-dimethyluracil at the C5-position using N-bromosuccinimide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Amino-1,3-dimethyluracil | (from Step 1) | - |

| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous | Acros Organics |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

Procedure:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 15.5 g (0.1 mol) of 6-amino-1,3-dimethyluracil in 200 mL of anhydrous acetonitrile.

-

Cool the suspension to 0°C in an ice-water bath.

-

In a separate beaker, dissolve 18.7 g (0.105 mol) of N-bromosuccinimide in 100 mL of anhydrous acetonitrile.

-

Add the NBS solution dropwise to the cooled suspension of 6-amino-1,3-dimethyluracil over a period of 1 hour, while maintaining the temperature at 0°C and stirring under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with deionized water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 6-amino-5-bromo-1,3-dimethyluracil.

-

Dry the product in a vacuum oven at 50°C.

Step 3: Synthesis of this compound

This section details the final cyanation step to produce the target molecule. This protocol is based on established palladium-catalyzed cyanation methods for similar heterocyclic systems.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Amino-5-bromo-1,3-dimethyluracil | (from Step 2) | - |

| Zinc Cyanide (Zn(CN)₂) | 98% | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Brine | Saturated NaCl solution | - |

Procedure:

-

To a dry 250 mL Schlenk flask, add 11.7 g (0.05 mol) of 6-amino-5-bromo-1,3-dimethyluracil, 3.5 g (0.03 mol) of zinc cyanide, 0.46 g (0.5 mmol) of Pd₂(dba)₃, and 0.55 g (1.0 mmol) of dppf.

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Add 100 mL of anhydrous N,N-dimethylformamide via syringe.

-

Heat the reaction mixture to 120°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of ethyl acetate and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 6-Aminouracil | Dimethyl Sulfate, NaOH | 6-Amino-1,3-dimethyluracil | 15.5 | 75-85 |

| 2 | 6-Amino-1,3-dimethyluracil | N-Bromosuccinimide | 6-Amino-5-bromo-1,3-dimethyluracil | 23.4 | 80-90 |

| 3 | 6-Amino-5-bromo-1,3-dimethyluracil | Zinc Cyanide, Pd₂(dba)₃, dppf | This compound | 9.0 | 60-70 |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: 6-Amino-5-cyano-1,3-dimethyluracil in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-cyano-1,3-dimethyluracil and its precursors, such as 6-amino-1,3-dimethyluracil and 6-amino-2-thiouracil, are privileged scaffolds in medicinal chemistry. The inherent reactivity of the uracil ring system, particularly the amino group at the C6 position and the activated C5 position, allows for a diverse range of chemical modifications. This versatility has led to the development of numerous derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and cardiovascular effects. These compounds often serve as key intermediates in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit potent and selective biological activities.

This document provides detailed application notes on the medicinal chemistry uses of this scaffold, protocols for the synthesis of key derivatives, and methods for their biological evaluation.

Application Notes

The 6-aminouracil core is a versatile starting material for the synthesis of a multitude of more complex heterocyclic systems.[1] Its derivatives have shown significant potential in several therapeutic areas:

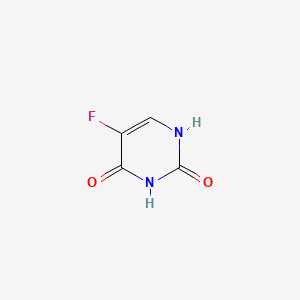

-

Antimicrobial Agents: Derivatives of 6-aryl-5-cyano-2-thiouracil have demonstrated notable antibacterial and antifungal properties. The introduction of various aryl groups at the C6 position allows for the fine-tuning of antimicrobial potency and spectrum.[2][3]

-

Anticancer Agents: Certain 5-cinnamoyl-6-aminouracil derivatives have shown in vivo activity against P388 leukemia, and others exhibit in vitro cytotoxic activity against L1210 leukemia.[4] The planar nature of these molecules suggests a potential mechanism involving intercalation with DNA.[4] Additionally, some pyrido[2,3-d]pyrimidine derivatives synthesized from 6-aminouracil have been investigated as inhibitors of Pim-1 kinase, a target in oncology.[1]

-

Antiviral Agents: While 5-cyanouridine showed limited antiviral activity, its deoxyribonucleoside counterpart, 5-cyano-2'-deoxyuridine, exhibited significant inhibition of vaccinia virus replication.[5] This highlights the importance of the sugar moiety in conferring antiviral properties to 5-cyanouracil derivatives.

-

Cardiovascular Agents: Pyrido[2,3-d]pyrimidine derivatives synthesized from 6-amino-1,3-dimethyluracil have been explored as potential cardiotonic agents.[6] One such derivative, 6-carbethoxy-1,2,3,4-tetrahydro-1,3-dimethyl-5-(2-naphthylmethyl)aminopyrido[2,3-d]pyrimidine-2,4-dione, was identified as a potent and selective antagonist for A1 adenosine receptors, with a Ki value of 5 nM at rat and 25 nM at human A1 receptors.[6]

-

Anti-Alzheimer's Agents: Derivatives of 6-amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones have been reported as potential agents for Alzheimer's disease.[7]

Quantitative Data

Table 1: Antimicrobial Activity of 6-Aryl-5-cyano-2-thiouracil Derivatives

| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. C. albicans | Reference |

| 7b | 4-Antipyrinylamino | 3.12 | 6.25 | >50 | [2] |

| 7c | 4-Bromophenylamino | 6.25 | 6.25 | >50 | [2] |

| 4i | 4-Nitrophenyl | 12.5 | 12.5 | 2.34 | [8] |

| Amoxicillin | - | 6.25 | 6.25 | - | [2] |

| Amphotericin B | - | - | - | 3.00 | [8] |

Table 2: Anticancer Activity of 6-Aryl-5-cyano-2-thiouracil Derivatives

| Compound | R-group | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M | Reference |

| 6d | 4-Chlorophenyl | HOP-92 (Non-Small Cell Lung) | 45 | [8][9] |

| 6i | 4-Nitrophenyl | MOLT-4 (Leukemia) | 38 | [8][9] |

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives

This protocol is based on the multi-component reaction for the synthesis of the thiouracil core.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 6-Amino-5-cyano-1,3-dimethyluracil in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-cyano-1,3-dimethyluracil is a highly versatile and valuable scaffold in synthetic organic and medicinal chemistry. Its unique arrangement of reactive functional groups—an amino group, a cyano group, and a reactive uracil core—makes it an excellent precursor for the synthesis of a wide array of fused heterocyclic compounds.[1][2] These resulting heterocyclic systems, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and thiazolo[4,5-d]pyrimidines, are of significant interest in drug discovery due to their diverse and potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic frameworks.

Application Notes

The synthetic utility of this compound stems from the strategic positioning of its reactive sites. The C6-amino group readily participates in condensation reactions, while the C5-cyano group can be involved in cyclization reactions or be a precursor for other functional groups. The electron-rich nature of the pyrimidine ring also facilitates various cycloaddition and condensation reactions.

Key Synthetic Applications:

-

Synthesis of Pyrido[2,3-d]pyrimidines: These compounds can be synthesized through the reaction of 6-amino-1,3-dimethyluracil derivatives with various carbon sources that provide the additional atoms needed to form the fused pyridine ring. Common reagents include α,β-unsaturated ketones, aldehydes, and dimethyl acetylenedicarboxylate (DMAD).[7][8][9] The reaction often proceeds via a Michael addition followed by intramolecular cyclization.

-

Synthesis of Pyrimido[4,5-d]pyrimidines: This class of compounds is accessible through multi-component reactions. For instance, the reaction of 6-amino-1,3-dimethyluracil with aldehydes and urea or thiourea, often under acidic or microwave conditions, can yield tetrahydropyrimido[4,5-d]pyrimidine-triones.[10] Another approach involves a hydrazine-induced cyclization to form the fused pyrimidine ring.[3]

-

Synthesis of Thiazolo[4,5-d]pyrimidines: While direct synthesis from this compound is less commonly detailed, the analogous 4-amino-5-carboxamido-thiazole derivatives serve as key intermediates. The synthesis of the 2-oxo analogs of thiazolo[4,5-d]pyrimidines has been explored for their cytotoxic activity.[4]

-

Synthesis of Triazolo[4,5-d]pyrimidines: These derivatives are of interest as potential LSD1 inhibitors.[11] The synthesis typically involves the cyclization of a 5-amino-1H-1,2,3-triazole derivative, which can be conceptually accessed from precursors like this compound.

Experimental Workflow for Heterocycle Synthesis

Caption: General workflow for the synthesis of heterocyclic compounds.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds derived from 6-aminouracil derivatives.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidines

| Reactant | Reagent | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |

| 6-Amino-1,3-dimethyluracil | Aliphatic aldehydes | Formic acid | Heating | Not Specified | Not Specified | [7] |

| 6-Aminouracils | Propargylic alcohols | HFIP | p-TsOH, Ball milling | Not Specified | Excellent | [7] |

| 6-Amino-1,3-dimethyluracil | Aromatic aldehydes, Active methylene compounds | None (Solvent-free) | Zr(HSO₄)₄ | Not Specified | Excellent | [12] |

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines

| Reactant | Reagents | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |

| 6-Amino-1,3-dimethyluracil | Aryl aldehydes, Urea | Acetic acid | Microwave irradiation | Not Specified | Good | [10] |

| 6-Aminouracils | Aldehydes, Secondary amines | Ethanol | Acetic acid, Room temp. | Not Specified | Not Specified | [13] |

| 6-Amino-1-isobutyl-3-methyluracil | Ethyl carbonochloridate, 2-(Naphthalen-1-yl)acetyl chloride, Hydrazine hydrate | Pyridine, THF, n-Butanol | LiHMDS, Reflux | 30 min (cyclization) | 31-54% (overall) | [10] |

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dialkyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

This protocol is adapted from the reaction of 6-amino-1,3-dimethyluracil with aliphatic aldehydes.[7]

Reaction Scheme:

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 6. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]